molecular formula C8H12O B2739197 Bicyclo[4.1.0]heptane-3-carbaldehyde CAS No. 1383823-47-9

Bicyclo[4.1.0]heptane-3-carbaldehyde

Cat. No.: B2739197
CAS No.: 1383823-47-9
M. Wt: 124.183
InChI Key: POCVPBVIDMXXGU-UHFFFAOYSA-N
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Description

Bicyclo[410]heptane-3-carbaldehyde is an organic compound with the molecular formula C8H12O It is a derivative of bicyclo[410]heptane, featuring a formyl group (-CHO) attached to the third carbon of the bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[4.1.0]heptane-3-carbaldehyde can be synthesized through several methods. One common approach involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form bicyclo[4.1.0]heptane. The resulting compound can then be oxidized to introduce the formyl group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Simmons-Smith reaction followed by selective oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[4.1.0]heptane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Bicyclo[4.1.0]heptane-3-carboxylic acid.

    Reduction: Bicyclo[4.1.0]heptane-3-methanol.

    Substitution: Depending on the nucleophile used, various substituted derivatives of bicyclo[4.1.0]heptane.

Scientific Research Applications

Bicyclo[4.1.0]heptane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield different products. The bicyclic structure provides rigidity, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    Bicyclo[4.1.0]heptane: The parent compound without the formyl group.

    Bicyclo[2.2.1]heptane: A similar bicyclic compound with different ring sizes.

    7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring.

Uniqueness: Bicyclo[4.1.0]heptane-3-carbaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for further functionalization. Its rigid bicyclic structure also differentiates it from other similar compounds, influencing its chemical behavior and applications.

Properties

IUPAC Name

bicyclo[4.1.0]heptane-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-6-1-2-7-4-8(7)3-6/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCVPBVIDMXXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2CC1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383823-47-9
Record name bicyclo[4.1.0]heptane-3-carbaldehyde
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